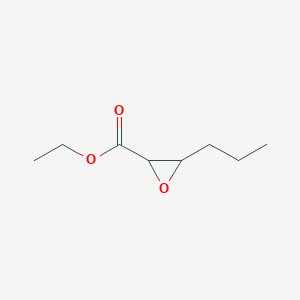
2,3-Epoxyhexanoic acid, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Epoxyhexanoic acid, ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is characterized by the presence of an epoxy group, which is a three-membered cyclic ether, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Epoxyhexanoic acid, ethyl ester can be synthesized through the reaction of 2,3-epoxyhexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate esterification. Concentrated sulfuric acid is commonly used as the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. The esterification process is often followed by distillation to separate the ester from other reaction components .
化学反应分析
Types of Reactions: 2,3-Epoxyhexanoic acid, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce 2,3-epoxyhexanoic acid and ethanol.
Reduction: The ester can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Transesterification: Alcohols and acid or base catalysts.
Major Products:
Hydrolysis: 2,3-Epoxyhexanoic acid and ethanol.
Reduction: Corresponding alcohols or aldehydes.
Transesterification: Different esters depending on the alcohol used.
科学研究应用
2,3-Epoxyhexanoic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce epoxy groups into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
作用机制
The mechanism of action of 2,3-epoxyhexanoic acid, ethyl ester involves the reactivity of the epoxy group. The epoxy group is highly strained and can undergo ring-opening reactions with nucleophiles. This reactivity makes it a valuable intermediate in various chemical processes. The ester group can also participate in hydrolysis and transesterification reactions, contributing to its versatility .
相似化合物的比较
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity aroma, used in flavorings and fragrances.
Uniqueness: 2,3-Epoxyhexanoic acid, ethyl ester is unique due to the presence of both an ester and an epoxy group. This combination allows it to participate in a wider range of chemical reactions compared to simpler esters like ethyl acetate and methyl butyrate. The epoxy group adds reactivity, making it useful in applications requiring ring-opening reactions .
属性
CAS 编号 |
61454-93-1 |
|---|---|
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC 名称 |
ethyl 3-propyloxirane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-3-5-6-7(11-6)8(9)10-4-2/h6-7H,3-5H2,1-2H3 |
InChI 键 |
MRUCFECRMITDHC-UHFFFAOYSA-N |
规范 SMILES |
CCCC1C(O1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


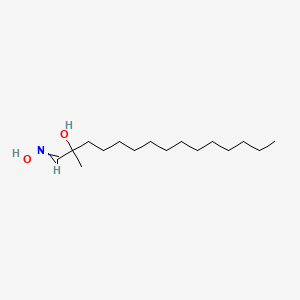
![Imidazo[1,2-b]pyridazinium, 1-methyl-](/img/structure/B14589307.png)
![1,1'-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene]](/img/structure/B14589319.png)
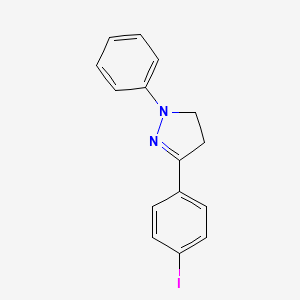
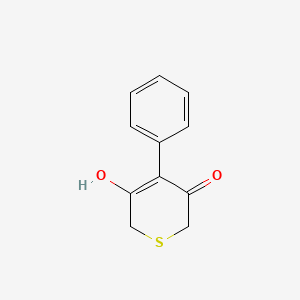
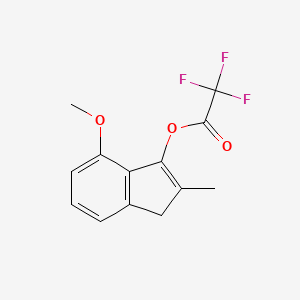
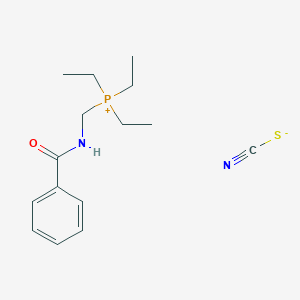
![Benzo[f]quinoline, 3-ethyl-2-methyl-](/img/structure/B14589360.png)

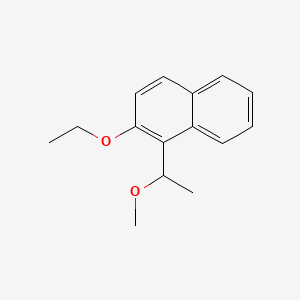
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
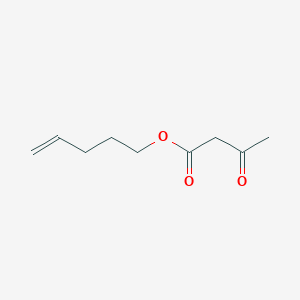
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)
